molecular formula C29H33ClN4O3S2 B6527288 N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide hydrochloride CAS No. 1135130-19-6

N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide hydrochloride

Cat. No.: B6527288
CAS No.: 1135130-19-6
M. Wt: 585.2 g/mol
InChI Key: ICYYQRFAVPNAKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(Dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide hydrochloride is a structurally complex benzamide derivative featuring multiple pharmacologically relevant moieties:

  • Benzamide core: Serves as a central scaffold for binding interactions.
  • 6-Methyl-1,3-benzothiazol-2-yl group: A heterocyclic substituent known for enhancing bioavailability and target affinity in medicinal chemistry .
  • 1,2,3,4-Tetrahydroquinoline-1-sulfonyl group: A sulfonamide-linked tetrahydroquinoline moiety, which may confer metabolic stability and modulate receptor binding .

This compound is hypothesized to exhibit activity in neurological or oncological pathways due to structural parallels with benzothiazole-based kinase inhibitors and sulfonamide-containing therapeutics.

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N4O3S2.ClH/c1-21-11-16-25-27(20-21)37-29(30-25)32(18-7-17-31(2)3)28(34)23-12-14-24(15-13-23)38(35,36)33-19-6-9-22-8-4-5-10-26(22)33;/h4-5,8,10-16,20H,6-7,9,17-19H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICYYQRFAVPNAKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects based on recent research findings.

Chemical Structure and Synthesis

The compound features a benzothiazole moiety linked to a sulfonamide and a tetrahydroquinoline structure. The synthesis of similar benzothiazole derivatives has been reported to involve various methods including:

  • Diazo-coupling
  • Knoevenagel condensation
  • Molecular hybridization techniques

These methods have been employed to enhance the biological activity of benzothiazole derivatives against various pathogens, particularly in the context of tuberculosis treatment .

Antimicrobial Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from the benzothiazole scaffold have shown effectiveness against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) demonstrating comparable or superior activity to standard treatments . Specifically, compounds synthesized from similar frameworks displayed MIC values ranging from 100 to 250 μg/mL against pathogenic strains .

CompoundMIC (μg/mL)Inhibition (%)
7a10099
7g25098

This table summarizes the antimicrobial efficacy of selected benzothiazole derivatives against M. tuberculosis.

Antimalarial Activity

The compound's potential as an antimalarial agent has also been explored. Benzothiazole derivatives have shown activity against Plasmodium falciparum, with specific derivatives demonstrating stage-dependent effects on the parasite lifecycle . In vitro studies revealed that certain compounds were effective on both mature and young schizont forms of the parasite.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Some benzothiazole derivatives have been identified as inhibitors of enzymes critical for bacterial survival and replication.
  • Interaction with Cellular Targets : Molecular docking studies suggest strong binding affinities to target proteins involved in disease pathways, such as DprE1 in M. tuberculosis .
  • Disruption of Membrane Integrity : Certain derivatives can disrupt bacterial membranes, leading to cell lysis.

Case Studies

A notable study involved testing a series of benzothiazole derivatives for their ability to inhibit the interaction between amyloid beta peptide and Aβ-binding alcohol dehydrogenase (ABAD), which is implicated in Alzheimer’s disease . Compounds showed IC50 values in the low micromolar range, indicating significant potential for therapeutic applications.

Scientific Research Applications

Pharmacological Studies

This compound is being investigated for its potential therapeutic effects in various disease models. Its structural components suggest activity as a drug candidate targeting specific receptors or pathways involved in disease mechanisms.

Case Study: Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. Preliminary studies have shown that N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide hydrochloride may inhibit tumor growth in vitro and in vivo models.

Neuropharmacology

Given its potential interactions with neurotransmitter systems due to the presence of a dimethylamino group and a tetrahydroquinoline moiety, this compound may be explored for effects on cognitive functions or neurodegenerative diseases.

Case Study: Effects on Neurotransmitter Release

Studies have suggested that similar compounds can modulate neurotransmitter release in neuronal cultures. Investigations into this compound's effects on dopamine or serotonin release could provide insights into its utility for treating disorders like depression or schizophrenia.

Molecular Biology Research

The compound's ability to interact with specific proteins or enzymes makes it a candidate for studying molecular pathways involved in cellular processes.

Case Study: Enzyme Inhibition

Research involving enzyme assays may reveal that this compound acts as an inhibitor or activator of certain enzymes linked to metabolic pathways. Such studies could pave the way for developing new biochemical tools or therapeutic agents.

Drug Development

The unique structure of this compound positions it as a lead candidate for further optimization and development into pharmaceuticals targeting various conditions.

Case Study: Structure-Activity Relationship (SAR) Studies

Ongoing SAR studies are crucial to understanding how modifications to the chemical structure affect biological activity. This could lead to the identification of more potent derivatives with improved pharmacokinetic properties.

Comparison with Similar Compounds

Structural Insights from NMR

Comparative NMR studies of benzamide analogs (e.g., compounds and ) reveal that substituents significantly alter chemical environments. For example, the tetrahydroquinoline-sulfonyl group in the target compound would likely induce distinct chemical shifts in regions analogous to "Region A" (positions 39–44) and "Region B" (positions 29–36) observed in related analogs, as seen in Figure 6 of . These shifts correlate with electronic effects of sulfonamides and steric hindrance from the tetrahydroquinoline ring.

Pharmacokinetic Predictions

Using equation-based models (e.g., ’s log k coefficient analysis ), the target compound’s log P is estimated to be higher than Compound (due to the bulky sulfonamide) but lower than Compound (due to the basic dimethylamino group). This balance suggests favorable blood-brain barrier penetration, a critical factor for CNS-targeted therapies.

Lumping Strategy Relevance

As per , compounds with similar structures (e.g., benzothiazole-linked benzamides) may be grouped for predictive modeling . However, the target compound’s unique tetrahydroquinoline-sulfonyl group justifies separate evaluation to avoid oversimplification.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.